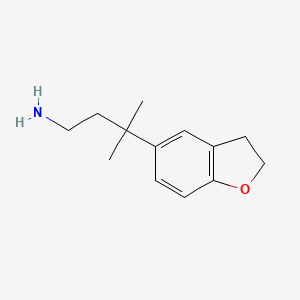
3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine is an organic compound that features a dihydrobenzofuran ring fused with a benzene ring. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine typically involves a multi-step reaction processThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale stereoselective processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, affecting cell signaling pathways and leading to antiproliferative effects. The compound’s structure allows it to bind to certain receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine): Known for its entactogenic properties.
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate: Used in synthetic chemistry for its unique structural properties.
Uniqueness
3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-4,9H,5-8,14H2,1-2H3 |
InChI Key |
MDUQJHSAOAUKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















